2-Methylisoquinolin-1(2H)-one
Overview
Description
2-Methylisoquinolin-1(2H)-one is a chemical compound that belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is of interest due to its potential applications in pharmaceuticals and its structural similarity to natural alkaloids.
Synthesis Analysis
The synthesis of isoquinolin-1(2H)-ones and related compounds has been the subject of various studies. One approach involves a one-pot synthesis using a sequential isocyanide-based multicomponent reaction followed by a Wittig reaction, which yields 1,2-dihydroisoquinolines among other products . Another method utilizes palladium-catalyzed ortho-C-H bond activation and intramolecular addition to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides . Additionally, a robust approach for synthesizing 3,4-fused isoquinolin-1(2H)-one analogs has been developed, which involves a cascade process initiated by KOtBu . Moreover, the synthesis of 2-methylisoquinoline-1,5,8(2H)-trione, a related compound, has been achieved through a multistep strategy, including the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with ceric ammonium nitrate .
Molecular Structure Analysis
The molecular structure of isoquinolin-1(2H)-ones is characterized by a bicyclic system consisting of a benzene ring fused to a pyridine ring. The 2-methyl group and the 1(2H)-one moiety are key functional groups that influence the chemical behavior of the molecule. The stereochemistry and electronic properties of these compounds can be further analyzed using NMR spectroscopy, as demonstrated in the study of 1-substituted tetrahydroisoquinolines .
Chemical Reactions Analysis
Isoquinolin-1(2H)-ones can undergo various chemical reactions, including recyclization to form 1-chloroisoquinolines and 1-aminoisoquinolines with heterocyclic substituents . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with potential biological activity. For instance, the synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines involves aluminum hydride reduction and has been studied for actions at adrenoceptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylisoquinolin-1(2H)-one and its derivatives are influenced by their molecular structure. These properties include solubility, melting point, and stability, which are important for their practical applications. The synthesis and oxidation conditions can be optimized to improve the yield and purity of the final product, as seen in the study of 2-methylisoquinoline-1,5,8(2H)-trione . The protonation behavior and pKa values of related compounds have been investigated to understand their behavior at physiological pH .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Optimization: The synthesis of N-methylated 2-methylisoquinoline-1,5,8(2H)-trione was achieved from a precursor via a multistep strategy, including oxidation with ceric ammonium nitrate (Ali et al., 2020).
- Method for Novel Isoquinolin-1(2H)-ones: A method for synthesizing novel isoquinolin-1(2H)-ones and related compounds was developed, with potential applications in cancer treatment (Konovalenko et al., 2020).
Biological and Medical Applications
- HIV-1 Treatment: 2-Hydroxyisoquinoline-1,3(2H,4H)-dione, related to 2-methylisoquinolin-1(2H)-one, showed potential as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase (Billamboz et al., 2011).
Synthesis of Derivatives and Related Compounds
- Synthesis of Alkaloids: A novel method for synthesizing highly substituted isoquinolines, including 7-hydroxy-6-methoxy-1-methylisoquinoline, was presented (Melzer et al., 2018).
- Vasodilatation Activity: Novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones were synthesized and showed vasodilatation activity (Zhang, 2010).
Miscellaneous Applications
- Corrosion Inhibition: 1-Methylisoquinoline, closely related to 2-methylisoquinolin-1(2H)-one, demonstrated efficiency as a corrosion inhibitor for mild steel in hydrochloric acid media (Al-Uqaily, 2015).
- Anti-TMV Activity: Isoquinoline alkaloids isolated from plants showed weak anti-tobacco mosaic virus (anti-TMV) activity, indicating potential applications in plant protection (Hu et al., 2020).
properties
IUPAC Name |
2-methylisoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMHIKEMDTYDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30196662 | |
Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylisoquinolin-1(2H)-one | |
CAS RN |
4594-71-2 | |
Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004594712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1(2H)-Isoquinolinone, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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